molecular formula C16H15ClNO2SBr B601352 Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity) CAS No. 1396607-49-0

Clopidogrel Impurity 2 (Clopidogrel Iminium Impurity)

Cat. No. B601352
M. Wt: 400.71
InChI Key:
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Description

Synthesis Analysis

The synthesis of Clopidogrel Impurity 2 involves starting with the raw material o-chlorobenzene glycine. Esterification obtains racemic O-chlorobenzene glycine methyl ester, which is then split with tartrate to obtain R- (-)-O-chlorobenzene glycine methyl ester. The reaction of thiophene ethanol p-toluenesulfonic esters is followed by hydrochloric acid salification to obtain ®-2- (2 thiophene ethyl amine base) (2-chloro-phenyl-) methyl acetate hydrochloride. Finally, formaldehyde cyclisation is used to obtain the localized impurity of clopidogrel liquid phase .


Molecular Structure Analysis

The molecular structure of Clopidogrel Impurity 2 is represented by the formula C15H14ClNO2S . The InChI representation is InChI=1S/C16H16ClNO2S/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14/h2-5,7,9,15H,6,8,10H2,1H3/t15-/m0/s1 .

Scientific Research Applications

Selective Oxidation and NMR Study

A study by Krake and Baumann (2021) explored the selective transformation of clopidogrel hydrogen sulfate by reactive halogen species. This process led to the formation of various degradation products, including a halogenated endo-iminium product, which is a known form of clopidogrel iminium impurity. Nuclear magnetic resonance spectroscopy was used to monitor the reaction and characterize the products (Krake & Baumann, 2021).

Characterization of Oxidation Impurity

Mohan et al. (2008) identified and characterized a principal oxidation impurity of clopidogrel. This impurity was isolated using preparative HPLC and characterized through various spectral data, contributing to the understanding of clopidogrel impurity profiles (Mohan et al., 2008).

Capillary Electrophoresis for Separation

Fayed et al. (2009) employed capillary zone electrophoresis to separate clopidogrel bisulfate from its impurities, including impurity 2. This method optimized factors like buffer concentration and pH for effective separation, providing a technique for analyzing clopidogrel impurities (Fayed et al., 2009).

TLC Method for Impurity Determination

Antić et al. (2007) developed a simple TLC method for separating clopidogrel and its hydrolytic product, SR 26334, a major impurity. This method facilitates the quantitative analysis and purity control of clopidogrel in various forms (Antić et al., 2007).

Stability-Indicating UFLC Method

Nagavi and Gurupadayya (2016) developed a stability-indicating ultra-fast LC method for separating and estimating impurities in clopidogrel. This method was validated according to ICH guidelines and is useful for quality control in pharmaceutical formulations (Nagavi & Gurupadayya, 2016).

Comparison of Original and Copy Tablets

Gomez et al. (2004) compared original PLAVIX tablets with 18 copies for impurity profile and other characteristics. This study used enantiospecific liquid chromatography to determine impurities, contributing to quality control in pharmaceutical products (Gomez et al., 2004).

properties

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5-ium-5-yl)acetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClNO2S.BrH/c1-20-16(19)15(12-4-2-3-5-13(12)17)18-8-6-14-11(10-18)7-9-21-14;/h2-5,7,9-10,15H,6,8H2,1H3;1H/q+1;/p-1/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEWLMQVQNGJIKW-RSAXXLAASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)[N+]2=CC3=C(CC2)SC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clopidogrel impurity 2

CAS RN

1396607-49-0
Record name Clopidogrel pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1396607490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLOPIDOGREL PYRIDINIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NNE7AU6LVL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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